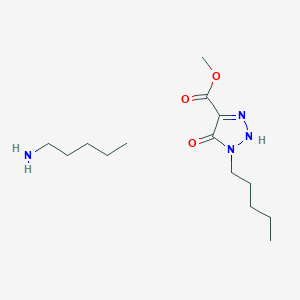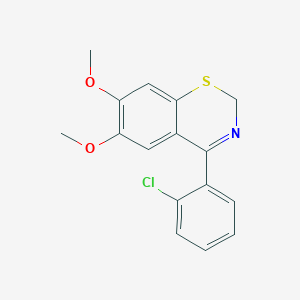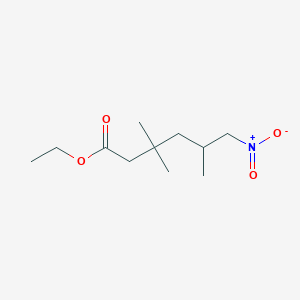![molecular formula C21H18B3Br3O3 B14358169 2,4,6-Tris[2-(bromomethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane CAS No. 96298-67-8](/img/structure/B14358169.png)
2,4,6-Tris[2-(bromomethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris[2-(bromomethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane is a complex organoboron compound known for its unique structural properties and reactivity. This compound is characterized by the presence of three bromomethylphenyl groups attached to a trioxatriborinane core, making it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[2-(bromomethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of 2-(bromomethyl)phenylboronic acid with a trioxatriborinane precursor under controlled conditions. The reaction is often catalyzed by palladium-based catalysts and requires an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of boronic ester intermediates and subsequent coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Industrial methods also incorporate advanced purification techniques such as chromatography and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris[2-(bromomethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Such as amines and thiols, used in substitution reactions.
Oxidizing and Reducing Agents: Employed to modify the oxidation state of the compound.
Major Products Formed
Substituted Derivatives: Formed through nucleophilic substitution.
Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.
Oxidized or Reduced Forms: Depending on the specific reagents used.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris[2-(bromomethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4,6-Tris[2-(bromomethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane involves its ability to participate in various chemical reactions due to the presence of reactive bromomethyl groups. These groups can undergo substitution, coupling, and other reactions, allowing the compound to interact with different molecular targets. The trioxatriborinane core provides stability and enhances the reactivity of the bromomethyl groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(4-bromophenyl)amine: Shares similar bromophenyl groups but differs in the core structure.
1,3,5-Tris(4-bromophenyl)benzene: Another compound with bromophenyl groups, used in similar applications.
2,4,6-Tris(4-bromomethyl-phenyl)-[1,3,5]triazine: Similar in structure but with a triazine core.
Uniqueness
2,4,6-Tris[2-(bromomethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane is unique due to its trioxatriborinane core, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
96298-67-8 |
|---|---|
Molekularformel |
C21H18B3Br3O3 |
Molekulargewicht |
590.5 g/mol |
IUPAC-Name |
2,4,6-tris[2-(bromomethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C21H18B3Br3O3/c25-13-16-7-1-4-10-19(16)22-28-23(20-11-5-2-8-17(20)14-26)30-24(29-22)21-12-6-3-9-18(21)15-27/h1-12H,13-15H2 |
InChI-Schlüssel |
ZORSEKWALBMBTO-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OB(OB(O1)C2=CC=CC=C2CBr)C3=CC=CC=C3CBr)C4=CC=CC=C4CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5h)-one](/img/structure/B14358095.png)


![2-[(1-Phenylprop-2-en-1-yl)oxy]oxane](/img/structure/B14358114.png)
![Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo-](/img/structure/B14358126.png)
![1,5-Diphenylbicyclo[3.2.0]heptane](/img/structure/B14358127.png)

![1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol](/img/structure/B14358138.png)
![Naphtho[1,2-b]thiophene, 9-methyl](/img/structure/B14358145.png)

![6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione](/img/structure/B14358149.png)
![Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate](/img/structure/B14358154.png)

![Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl-](/img/structure/B14358173.png)
